molecular formula C21H14F3NS2 B2638847 2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole CAS No. 866051-43-6

2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole

Cat. No.: B2638847
CAS No.: 866051-43-6
M. Wt: 401.47
InChI Key: BQLGRFOKEQGYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole is a chemical compound of significant interest in medicinal chemistry research, particularly within the benzothiazole class. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological profiles. While specific biological data for this exact analog is limited in the public domain, research on closely related structures provides strong indications of its potential research value. Benzothiazole-based compounds are extensively investigated as core structures for developing novel therapeutic agents. Structure-activity relationship (SAR) studies on benzothiazole-phenyl analogs highlight their potential as inhibitors of key enzymatic targets. For instance, some derivatives act as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are promising targets for treating pain and inflammatory conditions without the side effects associated with opioids . The presence of the trifluoromethyl group is a common feature in many bioactive compounds, as it can enhance metabolic stability and binding affinity to target proteins . Furthermore, the benzothiazole nucleus is a fundamental building block in the search for new anti-infective agents. Recent advances demonstrate that new benzothiazole derivatives show promising inhibitory potency against Mycobacterium tuberculosis , making them a focus in the fight against multidrug-resistant tuberculosis . Other research avenues for benzothiazole derivatives include their evaluation as amyloid β-targeted compounds in models of Alzheimer's disease and their investigation as anticancer agents in various patent literature . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3NS2/c22-21(23,24)16-7-4-8-17(12-16)26-13-14-5-3-6-15(11-14)20-25-18-9-1-2-10-19(18)27-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLGRFOKEQGYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenyl sulfide with a benzothiazole derivative under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with thiazole moieties can exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that certain thiazole derivatives demonstrated promising anticancer activity due to the presence of specific substituents that enhance their interaction with biological targets .

Case Study :

  • A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Among these, compounds with trifluoromethyl substitutions showed enhanced potency compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group plays a crucial role in increasing biological activity .

Antibacterial Properties

The antibacterial potential of benzothiazole derivatives has also been documented. Compounds containing the benzothiazole scaffold have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzothiazole ring can significantly influence antibacterial efficacy .

Data Table: Antibacterial Activity of Benzothiazole Derivatives

CompoundMIC (µg/mL)Bacteria Tested
Compound A3.125Staphylococcus aureus
Compound B6.25Escherichia coli
Compound C12.5Pseudomonas aeruginosa

Case Study :

  • In vivo studies demonstrated that a novel benzothiazole derivative reduced the bacterial load in skin infections caused by Methicillin-resistant Staphylococcus aureus (MRSA) by over 90%, indicating its potential as an effective therapeutic agent .

Anticonvulsant Activity

Recent investigations into the anticonvulsant properties of thiazole-containing compounds reveal that they may offer new avenues for epilepsy treatment. Compounds similar to 2-[3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole have been shown to exhibit significant anticonvulsant effects in animal models .

Case Study :

  • A study evaluated a series of thiazole derivatives in the maximal electroshock seizure (MES) model and found that certain compounds exhibited anticonvulsant activity comparable to established medications like sodium valproate . The results suggest that modifications to the thiazole ring can enhance anticonvulsant properties.

Mechanism of Action

The mechanism of action of 2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-(3-Trifluoromethyl-phenyl)-benzothiazole (CAS 133389-19-2) : Lacks the sulfanylmethyl linker present in the target compound. This structural rigidity may reduce adaptability in binding pockets compared to the target’s flexible sulfanylmethyl group .
  • 2-[2-Fluoro-3-(trifluoromethyl)phenyl]-1,3-benzothiazole (Compound 3c, ) : Features a fluorine atom adjacent to the -CF3 group, increasing steric hindrance and altering electronic effects. This compound demonstrated antitubercular activity, suggesting that substituent positioning significantly impacts biological targeting .

Heterocycle Modifications

  • Benzofuran Derivatives () : The oxygen-containing benzofuran core lacks the thiazole nitrogen, which may diminish interactions with metal ions or hydrogen-bonding sites critical for activity .

Trifluoromethyl Group Impact

  • The -CF3 group enhances lipophilicity and metabolic stability. In BTA-10 () , a 2-chloro-5-(trifluoromethyl)phenyl substituent on benzothiazole showed moderate antioxidant activity, while the target compound’s -CF3 group at the 3-position may optimize steric and electronic interactions .

Sulfanyl Group Modifications

  • 2-[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide () : The sulfanyl group here is part of an acetamide side chain, enabling hydrogen bonding. In contrast, the target’s sulfanylmethyl linker may facilitate disulfide bond formation or hydrophobic interactions .
  • 2-({3-[3,5-Bis(4-chlorophenoxymethyl)-1H-1,2,4-triazol-1-yl]propyl}sulfanyl)-1,3-benzothiazole (): The bulkier triazole-containing substituent reduces membrane permeability compared to the target’s simpler -CF3-phenyl group .

Pharmacological and Physicochemical Properties

Table 1: Key Properties of Selected Benzothiazole Derivatives

Compound Core Structure Substituent(s) LogP* Bioactivity Highlight Reference
Target Compound Benzothiazole 3-(Trifluoromethyl)phenylsulfanylmethyl 4.2† Under investigation
2-(3-Trifluoromethyl-phenyl)-benzothiazole Benzothiazole 3-CF3-phenyl (no linker) 3.8 N/A (structural analog)
BTA-10 () Benzothiazole 2-Cl-5-CF3-phenyl 4.5 Moderate antioxidant activity
Compound 3c () Benzothiazole 2-F-3-CF3-phenyl 4.0 Antitubercular activity
2-[Difluoro(phenylselenyl)methyl]benzo-1,3-thiazole () Benzothiazole Gem-difluoromethylene + SePh 3.5 Enhanced antimicrobial activity

*Predicted using ChemDraw; †Estimated based on structural analogs.

Biological Activity

2-[3-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-1,3-benzothiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H14F3NOS2
  • Molecular Weight : 393.44 g/mol
  • CAS Number : 338398-68-8

The biological activity of benzothiazole derivatives, including the compound , often stems from their ability to interact with various biological targets. Research indicates that benzothiazoles can act as inhibitors for enzymes involved in inflammatory pathways and cancer cell proliferation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µM)Reference
MCF-70.65
A5492.41
U-9371.5

The compound's anticancer effects are attributed to:

  • Induction of Apoptosis : Flow cytometry assays revealed that treatment with the compound led to increased apoptosis in treated cells, correlating with elevated levels of pro-apoptotic markers such as p53 and caspase-3 cleavage .
  • Cell Cycle Arrest : The compound also exhibited the ability to halt the cell cycle in specific phases, further contributing to its anticancer efficacy .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group on the phenyl ring appears to enhance the biological activity by improving lipophilicity and enabling better interaction with target proteins. SAR studies suggest that modifications to the benzothiazole structure can significantly influence potency and selectivity against different cancer types .

Study 1: Dual sEH/FAAH Inhibitors

A study focused on benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) reported promising results. The incorporation of trifluoromethyl groups was found to be well-tolerated by these enzymes, suggesting potential for developing analgesics with fewer side effects compared to traditional opioids .

Study 2: Anti-inflammatory Properties

Another investigation into benzothiazole compounds highlighted their anti-inflammatory effects, showing reduced levels of pro-inflammatory cytokines like IL-6 and TNF-α upon treatment. This suggests that compounds like this compound may serve dual roles in both cancer therapy and inflammation management .

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare 1,3-benzothiazole derivatives, and how can they be adapted for synthesizing the target compound?

Answer: The Suzuki cross-coupling reaction is a robust method for synthesizing benzothiazole derivatives. For example, 2-(4-bromophenyl)benzothiazole can react with phenylboronic acid derivatives under Pd catalysis to yield fluorescent benzothiazoles in high yields (~80–95%) . To synthesize the target compound, the trifluoromethylphenylsulfanyl group could be introduced via a thioether linkage, possibly using a bromomethyl intermediate at the 3-position of the benzothiazole core. Hydrazine derivatives and acetophenones (as in ) may also serve as precursors for functionalizing the benzothiazole scaffold .

Q. Q2. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • IR spectroscopy identifies functional groups (e.g., C-S, C-F stretches) .
  • 1^1H-NMR resolves substituent positions on the benzothiazole ring, such as the trifluoromethylphenylsulfanyl group .
  • X-ray crystallography (as in ) provides absolute configuration validation, particularly for sulfanyl and trifluoromethyl groups .

Advanced Research Questions

Q. Q3. How can computational methods like QSAR or DFT optimize the anticancer activity of benzothiazole derivatives?

Answer: Group-based QSAR (GQSAR) models fragment benzothiazoles into regions (e.g., R1 and R2) to correlate hydrophobicity with activity. For instance, hydrophobic groups at R1 enhance anticancer potency, as shown in a study of 41 derivatives . DFT/TD-DFT calculations (e.g., B3LYP/6-311++(d,p)) predict electronic properties, such as HOMO-LUMO gaps, which influence binding to DNA minor grooves . Docking studies further map interactions with targets like topoisomerases .

Q. Q4. What experimental designs are used to resolve contradictions in fluorescence data across benzothiazole derivatives?

Answer: Fluorescence emission (380–450 nm) varies with substituents and conjugation. For example, electron-withdrawing groups (e.g., trifluoromethyl) may quench fluorescence, while electron-donating groups enhance it. To address discrepancies:

  • Standardize solvent polarity and excitation wavelength (e.g., 330 nm in ) .
  • Compare quantum yields of derivatives (e.g., compounds 2d, 2e, 2h, 2k in ) under identical conditions .
  • Use time-resolved fluorescence to differentiate static vs. dynamic quenching mechanisms .

Q. Q5. How do structural modifications influence dual antibacterial and antitumor activities in benzothiazole derivatives?

Answer:

  • Antibacterial activity : Electron-withdrawing groups (NO2_2, Cl) enhance membrane disruption in Gram-positive bacteria (e.g., S. aureus) .
  • Antitumor activity : Bulky substituents (e.g., arylpiperazine) improve DNA intercalation, as shown in MTT assays against HepG2 and MCF-7 cells .
  • Dual activity : Hybrid derivatives (e.g., coupling with triazoles) balance hydrophobicity and hydrogen-bonding capacity .

Q. Q6. What strategies validate target engagement in benzothiazole-based antimicrobial studies?

Answer:

  • Phenotypic screening : Minimum inhibitory concentration (MIC) assays against panels (e.g., C. tropicalis, E. coli) .
  • Target-based assays : Enzymatic inhibition studies (e.g., dihydrofolate reductase for antifolates) .
  • Resistance profiling : Compare activity against wild-type vs. efflux pump-deficient strains to assess pump evasion .

Methodological Challenges

Q. Q7. How can crystallographic data resolve ambiguities in the spatial arrangement of the trifluoromethylsulfanyl moiety?

Answer: Single-crystal X-ray diffraction (as in ) determines bond lengths (e.g., C-S, ~1.78 Å) and dihedral angles between the benzothiazole core and substituents. For the target compound, this confirms the meta-position of the trifluoromethyl group on the phenylsulfanyl unit .

Q. Q8. What in silico tools are recommended for predicting metabolic stability of benzothiazole derivatives?

Answer:

  • CYP450 inhibition assays : Use liver microsomes to identify major metabolites.
  • ADMET predictors : Software like SwissADME estimates logP (optimal ~2–4) and cytochrome P450 interactions .
  • Metabolite identification : LC-MS/MS detects sulfoxide/sulfone derivatives from sulfanyl group oxidation .

Comparative Analyses

Q. Q9. How do the fluorescence properties of this compound compare to other benzothiazole-based fluorophores?

Answer: The target compound’s fluorescence is likely redshifted compared to unsubstituted benzothiazoles (e.g., 2-phenylbenzothiazole emits at ~360 nm). Substituents like trifluoromethylsulfanyl may introduce steric effects, reducing quantum yields compared to derivatives with methoxy or amino groups .

Q. Q10. What structural features differentiate antitumor benzothiazoles (e.g., Phortress) from antimicrobial analogs?

Answer:

  • Antitumor agents : Planar structures (e.g., 2-arylbenzothiazoles) enable DNA intercalation .
  • Antimicrobial agents : Polar groups (e.g., hydrazine) enhance solubility for membrane penetration .
  • Dual-function derivatives : Hybrid scaffolds (e.g., coumarin-benzothiazole) leverage π-π stacking and H-bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.